

Application Note: Mass Spectrometry

Fragmentation Analysis of 3-Anilino-1-propanol

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Compound of Interest

Compound Name: 3-Anilino-1-propanol

Cat. No.: B1268279

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Abstract

This document provides a detailed guide to the anticipated mass spectrometry fragmentation pattern of **3-Anilino-1-propanol** (C₉H₁₃NO, MW: 151.21 g/mol) [1][2]. Due to the presence of both an amino and a hydroxyl functional group, its fragmentation is expected to be influenced by characteristic cleavage mechanisms of both anilines and aliphatic alcohols [3]. This application note outlines the predicted major fragmentation pathways under electron ionization (EI) and provides a generalized experimental protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is crucial for the identification and structural elucidation of this compound in various research and development settings.

Introduction

3-Anilino-1-propanol is an organic compound containing a phenylamino group attached to a propanol backbone [2]. Understanding its behavior under mass spectrometric analysis is essential for its detection and characterization in complex mixtures, metabolite identification, and quality control in pharmaceutical and chemical synthesis. Electron ionization (EI) is a hard ionization technique that induces significant fragmentation, providing a detailed mass spectrum that can be used as a fingerprint for structural confirmation [4][5]. This note predicts the fragmentation pattern based on established principles of mass spectrometry.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of **3-Anilino-1-propanol** is expected to be initiated by the ionization of one of the lone pair of electrons on the nitrogen or oxygen atoms. The resulting molecular ion (m/z 151) can then undergo several characteristic fragmentation reactions.

Key Fragmentation Pathways:

- **Alpha-Cleavage:** Cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage) is a dominant fragmentation pathway for amines and is expected to be a major process for **3-Anilino-1-propanol**[3][6]. This would lead to the formation of a resonance-stabilized benzylic-type cation.
- **Loss of Water:** Alcohols readily undergo the elimination of a water molecule (18 Da) from the molecular ion, especially in EI-MS[3][7].
- **Cleavage adjacent to the Oxygen:** Similar to other alcohols, cleavage of the C-C bond alpha to the hydroxyl group can occur[3].
- **Aniline-specific Fragmentation:** The aniline moiety can undergo its own characteristic fragmentations, such as the loss of HCN[8].

Table of Predicted Fragment Ions

m/z	Proposed Fragment Structure	Fragmentation Pathway
151	$[C_6H_5NHCH_2CH_2CH_2OH]^+\bullet$	Molecular Ion
133	$[C_6H_5NHCH_2CH_2CH=OH]^+\bullet$	Loss of H ₂ O (18 Da)
120	$[C_6H_5NH=CHCH_3]^+$	Rearrangement and loss of CH ₂ O
106	$[C_6H_5NH=CH_2]^+$	Alpha-cleavage at the C2-C3 bond of the propanol chain
93	$[C_6H_5NH_2]^+\bullet$	Cleavage of the N-C bond with hydrogen transfer
77	$[C_6H_5]^+$	Loss of NH ₂ from the aniline radical cation
31	$[CH_2=OH]^+$	Alpha-cleavage at the C1-C2 bond of the propanol chain

Experimental Protocol: GC-MS Analysis

This section outlines a general procedure for the analysis of **3-Anilino-1-propanol** using a standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.

Materials and Reagents

- **3-Anilino-1-propanol** (purity >98%)
- Methanol or Dichloromethane (GC grade)
- Helium (carrier gas, 99.999% purity)
- Standard GC-MS vials with septa

Instrumentation

- Gas Chromatograph (GC) equipped with a split/splitless injector.

- Mass Spectrometer (MS) with an Electron Ionization (EI) source and a quadrupole mass analyzer.
- Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

GC-MS Parameters

Parameter	Value
GC Parameters	
Injection Mode	Split (e.g., 50:1)
Injector Temperature	250 °C
Carrier Gas	Helium
Flow Rate	1.0 mL/min (constant flow)
Oven Program	- Initial Temp: 80 °C, hold for 2 min- Ramp: 15 °C/min to 280 °C- Final Hold: 5 min
MS Parameters	
Ionization Mode	Electron Ionization (EI)
Electron Energy	70 eV
Ion Source Temperature	230 °C
Quadrupole Temperature	150 °C
Mass Range	m/z 30-300
Scan Speed	1250 m/z units/s

Sample Preparation

- Prepare a 1 mg/mL stock solution of **3-Anilino-1-propanol** in methanol or dichloromethane.
- Dilute the stock solution to a final concentration of 10-100 µg/mL.
- Transfer 1 mL of the final solution into a GC-MS vial.

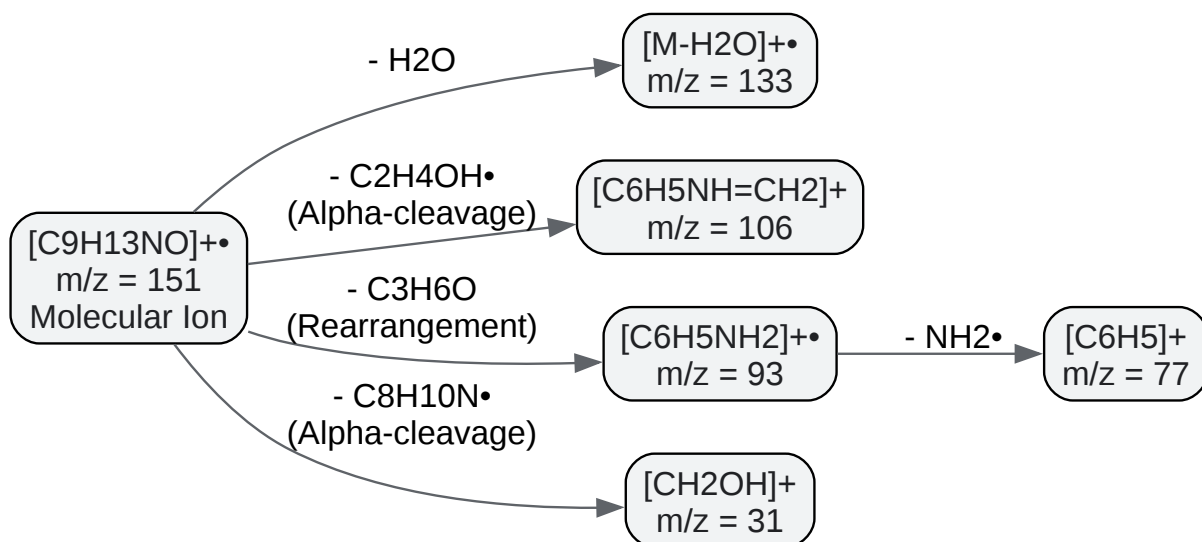
- Inject 1 μL of the sample into the GC-MS system.

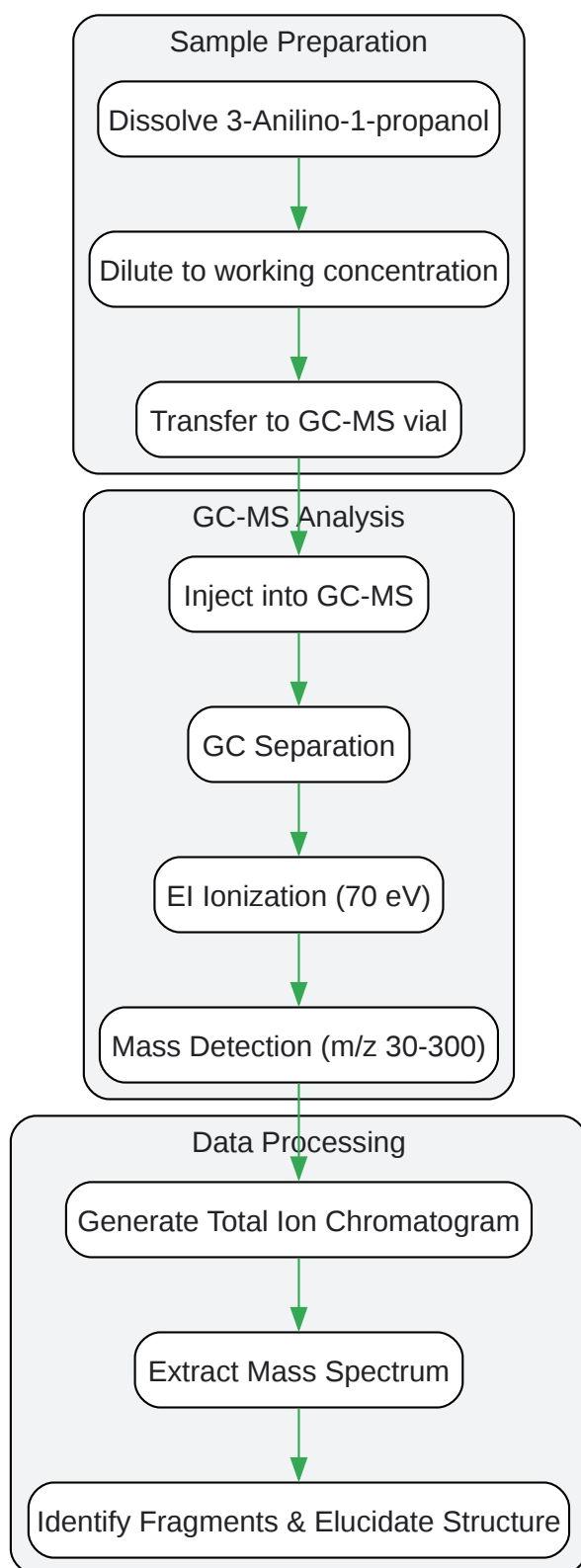
Data Analysis

- Acquire the total ion chromatogram (TIC) to determine the retention time of **3-Anilino-1-propanol**.
- Extract the mass spectrum corresponding to the chromatographic peak.
- Identify the molecular ion peak and major fragment ions.
- Compare the obtained spectrum with the predicted fragmentation pattern and, if available, with a library spectrum for confirmation.

Visualization of Fragmentation and Workflow

The following diagrams illustrate the proposed fragmentation pathway of **3-Anilino-1-propanol** and the general experimental workflow.





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